molecular formula C8H6FNO2 B14851393 2-Acetyl-6-fluoroisonicotinaldehyde

2-Acetyl-6-fluoroisonicotinaldehyde

Cat. No.: B14851393
M. Wt: 167.14 g/mol
InChI Key: ROKILSSMVAXHAX-UHFFFAOYSA-N
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Description

2-Acetyl-6-fluoroisonicotinaldehyde is an organic compound with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol This compound is a derivative of isonicotinaldehyde, featuring both an acetyl and a fluoro group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-fluoroisonicotinaldehyde typically involves the introduction of the acetyl and fluoro groups onto the isonicotinaldehyde framework. One common method is the acetylation of 6-fluoroisonicotinaldehyde using acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-fluoroisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-acetyl-6-fluoronicotinic acid.

    Reduction: Formation of 2-acetyl-6-fluoroisonicotinol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetyl-6-fluoroisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Acetyl-6-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The acetyl and fluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

  • 2-Fluoroisonicotinaldehyde
  • 2-Acetylisonicotinaldehyde
  • 6-Fluoroisonicotinaldehyde

Comparison: 2-Acetyl-6-fluoroisonicotinaldehyde is unique due to the presence of both acetyl and fluoro groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit enhanced reactivity and specificity in certain reactions and applications.

Properties

Molecular Formula

C8H6FNO2

Molecular Weight

167.14 g/mol

IUPAC Name

2-acetyl-6-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C8H6FNO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3

InChI Key

ROKILSSMVAXHAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)C=O)F

Origin of Product

United States

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